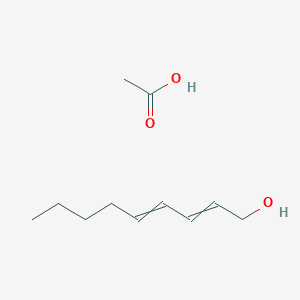
Acetic acid--nona-2,4-dien-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–nona-2,4-dien-1-ol (1/1) is a chemical compound that combines acetic acid with nona-2,4-dien-1-ol in a 1:1 ratio. This compound is known for its unique structure, which includes both an acetic acid moiety and a nonadienol moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–nona-2,4-dien-1-ol (1/1) typically involves the esterification of nona-2,4-dien-1-ol with acetic acid. This reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Nona-2,4-dien-1-ol+Acetic acid→Acetic acid–nona-2,4-dien-1-ol (1/1)+Water
Industrial Production Methods
Industrial production of acetic acid–nona-2,4-dien-1-ol (1/1) follows similar principles but is scaled up to accommodate larger quantities. The process involves continuous flow reactors and efficient separation techniques to isolate the desired product. The use of catalysts and optimized reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–nona-2,4-dien-1-ol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Acetic acid–nona-2,4-dien-1-ol (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid–nona-2,4-dien-1-ol (1/1) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid,4,8-dimethylnona-3,7-dien-1-ol
- 2,4-Nonadien-1-ol, acetate
Uniqueness
Acetic acid–nona-2,4-dien-1-ol (1/1) is unique due to its specific combination of acetic acid and nonadienol moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
72648-91-0 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
acetic acid;nona-2,4-dien-1-ol |
InChI |
InChI=1S/C9H16O.C2H4O2/c1-2-3-4-5-6-7-8-9-10;1-2(3)4/h5-8,10H,2-4,9H2,1H3;1H3,(H,3,4) |
InChI Key |
PGPORHQVBCNBOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



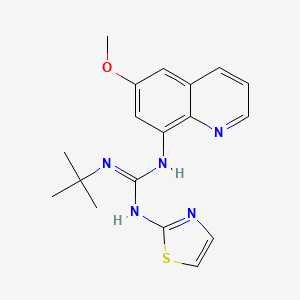




silane](/img/structure/B14472747.png)

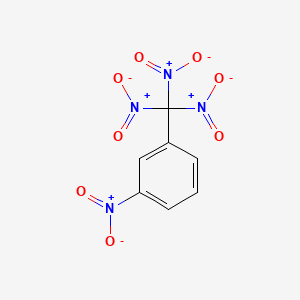
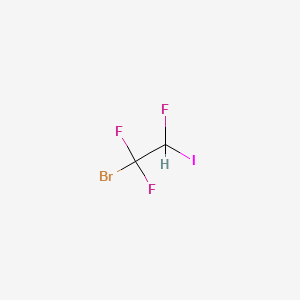
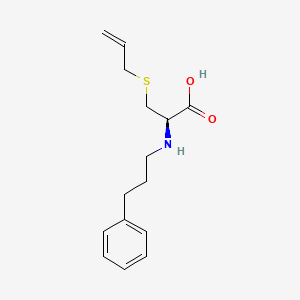
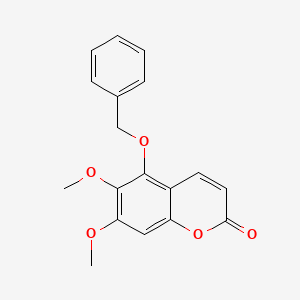
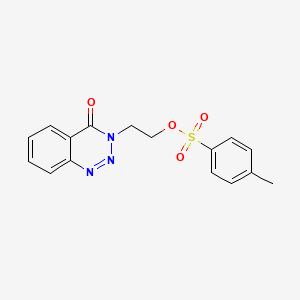
![1-[2-(2-Chloroethoxy)ethoxy]hexane](/img/structure/B14472772.png)
